L-Selenomethionine

Description

This compound has been reported in Brassica oleracea, Allium sativum, and other organisms with data available.

This compound is the amino acid methionine with selenium substituting for the sulphur moiety. Methionine is an essential amino acid in humans, whereas selenium is a free-radical scavenging anti-oxidant, essential for the protection of various tissues from the damages of lipid peroxidation. As a trace mineral that is toxic in high doses, selenium is a cofactor for glutathione peroxidase, an anti-oxidant enzyme that neutralizes hydrogen peroxide. this compound is considered a safe, efficacious form of selenium and is readily bioavailable. Selenium may be chemoprotective for certain cancers, particularly prostate cancer. (NCI04)

SELENOMETHIONINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1973 and has 8 investigational indications.

Structure

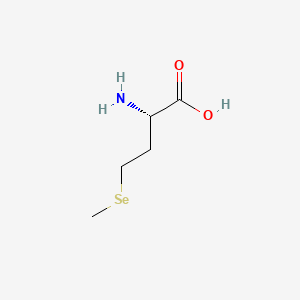

2D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFAYQIBOAGBLC-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Se]CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046824 | |

| Record name | Selenium-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Seleno-L-methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17237 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Selenomethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3211-76-5 | |

| Record name | L-Selenomethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3211-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenomethionine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003211765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenomethionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selenomethionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Selenium-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELENOMETHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964MRK2PEL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Selenomethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

275 °C | |

| Record name | Selenomethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Selenomethionine: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Selenomethionine (SeMet) is a naturally occurring selenoamino acid, an analog of the essential amino acid L-methionine where a selenium atom replaces the sulfur atom.[1][2] It is the predominant form of selenium found in dietary sources such as Brazil nuts, grains, legumes, and soybeans.[2][3] As a key organoselenium compound, this compound serves as a primary vehicle for selenium in the food chain and is a crucial component in nutritional supplements.[1][2] Its ability to be nonspecifically incorporated into proteins in place of methionine makes it a vital tool in structural biology, particularly for X-ray crystallography and mass spectrometry studies.[2][4] Furthermore, this compound is a precursor for the synthesis of selenocysteine (Sec), the 21st proteinogenic amino acid, which is a critical component of the active site of various functional selenoproteins, including the antioxidant enzyme glutathione peroxidase.[5][6][7] This guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for this compound.

Chemical and Physical Properties

This compound presents as a white to off-white or light yellow crystalline solid or powder.[8][9][10] It is soluble in water, slightly soluble in methanol, and can be sensitive to high temperatures and extreme pH levels.[1][9]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | (2S)-2-amino-4-methylselanylbutanoic acid | [9][11] |

| Synonyms | SeMet, Seleno-L-methionine, L-(+)-Selenomethionine | [5][11] |

| CAS Number | 3211-76-5 | [8][11] |

| Molecular Formula | C5H11NO2Se | [8][11] |

| Molecular Weight | 196.11 g/mol | [8][12] |

| Exact Mass | 196.99550 Da | [10][11] |

| Appearance | White to off-white crystalline solid/powder | [8][9] |

| Melting Point | 265-267 °C (decomposes) | [9][13][14] |

| Solubility | Soluble in water (50 mg/mL); Slightly soluble in methanol | [3][8][9] |

| Specific Rotation [α]D | +18° to +20° (c=0.5, 2mol/L HCl) | [10][14] |

| pKa (Predicted) | 2.26 ± 0.10 | [8] |

| PubChem CID | 105024 | [7][11] |

| ChEBI ID | CHEBI:30021 | [11] |

| SMILES | C[Se]CC--INVALID-LINK--N | [1][7] |

Molecular Structure

This compound is the L-enantiomer of selenomethionine. Structurally, it is characterized by a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing a selenomethyl group (-CH2-CH2-Se-CH3). The presence of the selenium atom is fundamental to its unique biochemical properties and its utility in structural biology.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of L-homoserine lactone hydrochloride with a methyl selenide source.[8][15]

Methodology:

-

Preparation of Reactants: Under a nitrogen atmosphere, L-homoserine lactone hydrochloride (e.g., 13.75 g) is dissolved in N,N-dimethylformamide (DMF) (e.g., 40 mL).[8][15] In a separate vessel, sodium methyl selenide is prepared. This can be achieved by reacting selenium powder with a reducing agent like hydrazine hydrate in a sodium hydroxide solution, followed by methylation with a reagent such as dimethyl sulfate.[16][17] Alternatively, methyl selenate (e.g., 15.2 g) is dissolved in DMF (e.g., 20 mL).[8][15]

-

Reaction: The methyl selenide solution is slowly added to the dissolved L-homoserine lactone hydrochloride. The mixture is then heated and refluxed for approximately 2 hours.[8][15]

-

Precipitation: After the reaction is complete, the mixture is cooled, and the pH is adjusted to approximately 6.0 using an aqueous acetic acid solution. This causes a white solid, this compound, to precipitate.[8][15]

-

Purification: The crude solid is collected and purified by recrystallization from a mixed solvent system, typically water and ethanol, to yield pure this compound.[8][15] This process can achieve a chemical purity and enantiomeric excess of over 99%.[15]

References

- 1. CAS 3211-76-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Selenomethionine - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. L-(+)-Selenomethionine, Antioxidant agent (CAS 3211-76-5) | Abcam [abcam.com]

- 8. This compound | 3211-76-5 [chemicalbook.com]

- 9. L-(+)-Selenomethionine - LKT Labs [lktlabs.com]

- 10. jk-sci.com [jk-sci.com]

- 11. This compound | C5H11NO2Se | CID 105024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Dthis compound | C5H11NO2Se | CID 15103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | 3211-76-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. Preparation method for selenomethionine - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN106220539A - A kind of preparation method of selenomethionine - Google Patents [patents.google.com]

L-Selenomethionine Biological Incorporation: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

L-selenomethionine (L-SeMet), a naturally occurring selenoamino acid, is a primary dietary source of selenium and a crucial tool in structural biology. Its structural analogy to L-methionine enables its non-specific incorporation into the proteome, a process of significant interest in various research and development fields. This technical guide provides an in-depth exploration of the biological incorporation pathway of L-SeMet, detailing the molecular mechanisms from cellular uptake to its final integration into proteins. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of the key pathways and workflows to provide a comprehensive understanding of this fundamental biological process.

Introduction

Selenium is an essential micronutrient critical for human health, primarily exerting its biological functions through its incorporation into selenoproteins as the 21st amino acid, selenocysteine (Sec).[1] Sec is co-translationally inserted into proteins through a unique mechanism involving the recoding of a UGA stop codon.[1] However, the most common dietary form of selenium, this compound, follows a different metabolic route.[1] Its structural similarity to L-methionine allows it to be utilized by the cellular machinery that handles methionine, leading to its non-specific incorporation into proteins in place of methionine.[2] This characteristic is not only a key physiological process for selenium storage and metabolism but also a powerful technique in structural biology, where the anomalous signal from the incorporated selenium atom is used to solve the phase problem in X-ray crystallography.[3][4] Understanding the intricacies of the L-SeMet incorporation pathway is therefore crucial for advancements in biochemistry, nutrition, and drug development.[2]

The Biological Incorporation Pathway of this compound

The journey of L-SeMet from the extracellular environment to its integration into a polypeptide chain involves three primary stages: cellular uptake, metabolic activation, and incorporation during protein synthesis.

Cellular Uptake

This compound and L-methionine share the same active transport systems for cellular entry.[5][6] This competitive uptake means that the efficiency of L-SeMet incorporation is significantly influenced by the extracellular concentration of L-methionine.[2] Studies in various cell lines and organisms have demonstrated this competitive inhibition, highlighting the importance of controlling methionine levels in experimental setups designed to label proteins with L-SeMet.[2][7]

Metabolic Activation and Fate

Once inside the cell, L-SeMet is recognized by methionyl-tRNA synthetase (MetRS), the same enzyme responsible for activating L-methionine for protein synthesis.[2][8] The enzyme catalyzes the ligation of L-SeMet to the corresponding methionine tRNA (tRNAMet), forming selenomethionyl-tRNAMet (SeMet-tRNAMet).[2] This charged tRNA is then available for use by the ribosome during the translation process.

Beyond its direct incorporation into proteins, L-SeMet can also be metabolized through other pathways. It can be converted to selenocysteine (Sec) via the trans-selenation pathway, thus contributing to the synthesis of functional selenoproteins.[9] Additionally, L-SeMet can be catabolized by enzymes like methionine γ-lyase, leading to the production of methylselenol and other selenium metabolites.[2]

Incorporation into Proteins

During the elongation phase of protein synthesis, SeMet-tRNAMet is delivered to the ribosome. The ribosomal machinery does not distinguish between SeMet-tRNAMet and methionyl-tRNAMet, leading to the stochastic incorporation of L-SeMet at codons that specify methionine (AUG).[2] The efficiency of this incorporation is directly dependent on the intracellular ratio of L-SeMet to L-methionine and the kinetic parameters of methionyl-tRNA synthetase for both substrates.[2][4]

Quantitative Data on this compound Incorporation

The efficiency of L-SeMet incorporation is a critical parameter for both physiological studies and structural biology applications. It is influenced by the expression system, culture conditions, and the relative concentrations of L-SeMet and L-methionine.

Table 1: Efficiency of this compound Incorporation in Various Expression Systems

| Expression System | Strain/Cell Line | L-SeMet Concentration (mg/L) | Methionine Concentration (mg/L) | Incorporation Efficiency (%) | Reference(s) |

| Escherichia coli | B834(DE3) (Met auxotroph) | 125 | 10 | >90 | [7] |

| Escherichia coli | B834(DE3) (Met auxotroph) | 50 | 0 (after depletion) | >90 | [1] |

| Lactococcus lactis | NZ9000 | Not specified | 0 (after medium change) | >90 | [10] |

| Saccharomyces cerevisiae | Wild-type | Not specified | 0 (in defined medium) | >98 | [11][12][13] |

| Saccharomyces cerevisiae | sam1Δ sam2Δ | 125 (0.5 mM) | 0 | 95 | [14] |

| Insect Cells (Hi5) | - | 160 | 0 (after depletion) | 75 | [15] |

| Mammalian Cells | HEK293 | 60 | 0 (after depletion) | >90 | [3] |

| Mammalian Cells | HEK293 | Not specified | Not specified | >84 | [9][16] |

Table 2: Effect of this compound Concentration on Incorporation and Yield in Mammalian Cells (HEK293)

| L-SeMet Concentration (mg/L) | Methionine Depletion Time (h) | Incorporation Efficiency (%) | Relative Protein Yield (%) | Reference(s) |

| 20 | 12 | ~70 | ~85 | [3] |

| 40 | 12 | ~85 | ~75 | [3] |

| 60 | 12 | >90 | ~60-80 | [3] |

| 80 | 12 | >90 | ~50 | [3] |

Optimal conditions highlighted in bold.

Table 3: Kinetic Parameters of Methionyl-tRNA Synthetase

| Substrate | Enzyme Source | Km (μM) | Vmax (relative) | Reference(s) |

| L-Methionine | Ipomoea tricolor | Lower affinity | 1 | [17] |

| This compound | Ipomoea tricolor | Higher affinity | 2 | [17] |

Note: A direct comparison of kinetic parameters for methionyl-tRNA synthetase with methionine and selenomethionine is not widely available in the literature. The data from Ipomoea tricolor suggests that while the enzyme has a higher affinity for methionine, the maximum velocity of the reaction is greater with selenomethionine.

Experimental Protocols

Detailed methodologies are crucial for the successful application of L-SeMet labeling in research. The following protocols provide step-by-step instructions for key experiments.

Protocol for Metabolic Labeling of Recombinant Proteins with this compound in E. coli (Methionine Auxotroph)

This protocol is adapted for methionine auxotrophic strains like E. coli B834(DE3).[1]

Materials:

-

E. coli B834(DE3) strain transformed with the expression vector

-

Minimal medium (e.g., M9)

-

L-methionine solution (50 mg/mL)

-

This compound solution (50 mg/mL)

-

Appropriate antibiotic

-

Inducer (e.g., IPTG)

Procedure:

-

Starter Culture: Inoculate a single colony of the transformed E. coli strain into 5 mL of minimal medium supplemented with 50 µg/mL L-methionine and the appropriate antibiotic. Grow overnight at 37°C with shaking.[18]

-

Main Culture Growth: Add the overnight culture to 1 L of minimal medium containing 50 µg/mL L-methionine and antibiotics. Grow at the optimal temperature for your protein until the OD600 reaches approximately 1.0.[18]

-

Methionine Starvation: Centrifuge the cell culture at 4000 rpm for 10 minutes at 4°C. Resuspend the cell pellet in 1 L of pre-warmed minimal medium lacking methionine. Incubate for 4-8 hours at 37°C to deplete the intracellular methionine pool.[18]

-

This compound Addition: Add 50 µg/mL of this compound to the culture. Incubate for an additional 30 minutes at 37°C.[18]

-

Induction of Protein Expression: Induce protein expression with the appropriate inducer (e.g., IPTG) and continue the culture for the optimal duration for your protein (typically 2-12 hours).[18]

-

Cell Harvest: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C or processed immediately for protein purification.[18]

Protocol for Metabolic Labeling of Secreted Proteins with this compound in Mammalian Cells

This protocol is optimized for high-efficiency labeling in adherent mammalian cell cultures, such as HEK293 cells.[3][19]

Materials:

-

Adherent mammalian cells (e.g., HEK293) grown to 80-90% confluency

-

Dulbecco's Modified Eagle Medium (DMEM), methionine-free

-

Fetal Bovine Serum (FBS), dialyzed

-

This compound solution

-

Phosphate-Buffered Saline (PBS), sterile

Procedure:

-

Methionine Depletion: Aspirate the growth medium from the confluent cell monolayer. Gently wash the cells once with sterile PBS. Add methionine-free DMEM supplemented with 10% dialyzed FBS. Incubate the cells for 12 hours in a standard cell culture incubator.[3][19]

-

This compound Labeling: After the 12-hour depletion period, replace the methionine-free medium with fresh methionine-free DMEM supplemented with 60 mg/L this compound and 10% dialyzed FBS.[3][19]

-

Incubation and Harvest: Incubate the cells for 48-72 hours. Harvest the conditioned medium containing the secreted SeMet-labeled protein.[3][19]

-

Protein Purification: Clarify the medium by centrifugation to remove cells and debris. Proceed with the established purification protocol for your protein of interest (e.g., affinity chromatography).[3][19]

Protocol for Quantifying this compound Incorporation by Mass Spectrometry

Mass spectrometry is the definitive method to quantify the extent of L-SeMet incorporation.[20][21]

Materials:

-

Purified native (unlabeled) and SeMet-labeled protein samples

-

Trypsin (sequencing grade)

-

Denaturation buffer (e.g., 8 M urea or 6 M guanidinium HCl)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

MALDI-TOF or LC-MS/MS instrument

Procedure:

-

Sample Preparation: Prepare equal amounts of purified native and SeMet-labeled protein.

-

Denaturation, Reduction, and Alkylation: Denature the proteins in the denaturation buffer with a reducing agent. Then, alkylate the cysteine residues with an alkylating agent.

-

Proteolytic Digestion: Perform an in-solution or in-gel tryptic digest of the proteins.[20]

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture by MALDI-TOF or LC-MS/MS.[20][21]

-

Data Analysis: Search the MS/MS data against the protein sequence database. Identify peptides containing methionine and their corresponding selenomethionine-containing counterparts. The mass difference between a peptide containing methionine and one with selenomethionine is approximately 47.95 Da. The relative intensities of the isotopic envelopes for the methionine- and selenomethionine-containing peptides are used to calculate the incorporation efficiency.[19][21]

Visualizing the Pathways and Workflows

Diagrams are provided to visually summarize the biological pathways and experimental workflows described in this guide.

Caption: Cellular uptake and metabolic pathways of this compound.

Caption: Experimental workflow for this compound labeling and analysis.

Conclusion

The biological incorporation of this compound is a fundamental process with significant implications for both selenium physiology and biotechnology. Its non-specific substitution for L-methionine provides a crucial mechanism for selenium storage and metabolism, while simultaneously offering a powerful tool for protein structure determination via X-ray crystallography.[2] A thorough understanding of the entire pathway, from cellular uptake and metabolic activation to translational incorporation, is essential for researchers in the fields of biochemistry, nutrition, and drug development. The methodologies and data presented in this technical guide provide a comprehensive resource to facilitate further research and application of this compound in these critical areas.

References

- 1. Seleno-methionine (SeMet) labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 2. benchchem.com [benchchem.com]

- 3. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redesigning methionyl‐tRNA synthetase for β‐methionine activity with adaptive landscape flattening and experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. timothyspringer.org [timothyspringer.org]

- 6. pro.unibz.it [pro.unibz.it]

- 7. Protocols for production of selenomethionine-labeled proteins in 2-L polyethylene terephthalate bottles using auto-induction medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of action of methionyl-tRNA synthetase. 3. Ion requirements and kinetic parameters of the ATP-PPi exchange and methionine-transfer reactions catalyzed by the native and trypsin-modified enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selenomethionine incorporation in proteins expressed in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Production and characterization of fully selenomethionine-labeled Saccharomyces cerevisiae. | Semantic Scholar [semanticscholar.org]

- 14. Blocking S-adenosylmethionine synthesis in yeast allows selenomethionine incorporation and multiwavelength anomalous dispersion phasing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A practical method for efficient and optimal production of Seleno‐methionine‐labeled recombinant protein complexes in the insect cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selenomethionine incorporation in proteins of individual mammalian cells determined with a genetically encoded fluorescent sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interactions of Methionine and Selenomethionine with Methionine Adenosyltransferase and Ethylene-generating Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis, Purification, and Application of L-Selenomethionine for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of L-Selenomethionine (L-SeMet), a critical reagent in modern life sciences research. It details both chemical and biological synthesis routes, purification protocols, and its primary application in the metabolic labeling of proteins for structural biology.

Introduction to this compound

This compound is a naturally occurring amino acid where a selenium atom replaces the sulfur atom of methionine.[1][2] This structural similarity allows it to be recognized by cellular machinery and incorporated into proteins in place of methionine.[1][3] This characteristic is invaluable in structural biology, particularly for X-ray crystallography. The presence of the selenium heavy atom facilitates the solution of the phase problem using techniques like Single- or Multi-wavelength Anomalous Dispersion (SAD or MAD), streamlining the determination of novel protein structures.[4][5] Beyond this, L-SeMet serves as a primary dietary source of selenium, an essential micronutrient.[1][6]

Synthesis of this compound

This compound can be produced for research purposes through direct chemical synthesis or through biological systems.

Chemical Synthesis

Several chemical routes for synthesizing L-SeMet have been developed, often aiming for high yield and stereochemical purity.[7][8] A common and effective method involves the reaction of an L-homoserine derivative with a methylseleno source.

One well-documented method starts from L-Homoserine lactone hydrochloride and sodium methyl selenide.[9] This approach achieves high yield and purity.[9] Another patented method describes starting from L-methionine, converting it to L-α-amino-γ-butyrolactone hydrobromate, and then reacting it with sodium methyl selenide.[7][8]

Experimental Protocol: Synthesis from L-Homoserine Lactone Hydrochloride [9] This protocol outlines a representative chemical synthesis of this compound.

-

Reaction Setup: Under a nitrogen atmosphere, dissolve 13.75 g of α-amino-γ-butyrolactone hydrochloride in 40 mL of N,N-dimethylformamide (DMF).

-

Reagent Addition: In a separate flask, dissolve 15.2 g of sodium methyl selenate in 20 mL of DMF. Slowly add this solution to the first mixture.

-

Reaction: Heat the combined mixture and reflux for 2 hours.

-

Precipitation: After the reaction is complete, cool the solution and adjust the pH to 6.0 using an aqueous acetic acid solution. A white solid, this compound, will precipitate.

-

Purification: Collect the solid and perform recrystallization using a mixed solvent of water and ethanol to obtain the purified product.

Table 1: Comparison of Chemical Synthesis Methods

| Starting Material | Key Reagents | Reported Yield | Reported Purity | Reference |

|---|---|---|---|---|

| L-Homoserine lactone hydrochloride | Sodium methyl selenate, DMF | 72.11% | >99% chemical, >99% e.e. | [9] |

| L-Methionine | Dimethyl carbonate, HBr, Se, Hydrazine hydrate, NaBH₄ | 80-85% | Not specified | [8] |

| [75Se] elemental selenium | (Details proprietary) | >80% (radiochemical) | >99% (chemical, radiochemical, optical) |[10] |

Biosynthesis

Biosynthesis is primarily used to produce selenium-enriched yeast, which serves as a nutritional supplement. In this process, yeast, typically Saccharomyces cerevisiae, is cultivated in a selenium-enriched medium.[6][11] The yeast metabolizes the inorganic selenium (e.g., sodium selenite) and incorporates it into organic molecules, with this compound being the predominant form.[6][11][12] This biotransformation results in a product with high bioavailability.[11][13] Commercial selenium-enriched yeast can contain up to 90% of its selenium content as L-SeMet.[14]

Experimental Protocol: Preparation of Selenium-Enriched Yeast [11]

-

Seed Culture: Prepare a seed culture medium containing tryptone (20.0 g/L), glucose (20.0 g/L), and yeast extract (10.0 g/L).

-

Fermentation Medium: Prepare the main fermentation medium with glucose (20.0 g/L), yeast extract (10.0 g/L), NH₄Cl (4.0 g/L), MgSO₄·7H₂O (7.0 g/L), and KH₂PO₄ (2.4 g/L).

-

Cultivation: Grow Saccharomyces cerevisiae in a fermenter. During the controlled batch fermentation process, incrementally add a selenium source (e.g., sodium selenite) to the culture.

-

Harvesting: After the desired fermentation period (e.g., 48 hours), harvest the yeast cells. The resulting yeast biomass is rich in organically bound selenium, primarily this compound.

Purification and Quality Control

Purification of Chemically Synthesized this compound

-

Recrystallization: This is a standard method for purifying the crude product from chemical synthesis. A mixed solvent system, such as water and ethanol, is effective for recrystallizing L-SeMet.[9][15] The crude product is dissolved in hot water, filtered, and then ethanol is added to the filtrate to induce the precipitation of pure this compound as the solution cools.[15]

-

Enzymatic Resolution: Chemical synthesis often produces a racemic mixture (Dthis compound). To obtain the pure L-enantiomer, enzymatic resolution can be employed. This involves acetylating the DL-mixture to get N-acetyl-Dthis compound, followed by selective deacetylation of the L-form using an aminoacylase enzyme.[15] The resulting L-SeMet can then be separated from the remaining N-acetyl-D-selenomethionine.[15]

Analytical Methods and Quality Control

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of this compound and separating it from related compounds or its oxidized form, selenomethionine oxide.[10][16][17][18] Reversed-phase HPLC with fluorescence or mass spectrometry detection is commonly used for quantification.[10][16]

-

Mass Spectrometry (MS): When L-SeMet is incorporated into proteins, mass spectrometry is the definitive method to confirm and quantify the level of incorporation.[1][4] Electrospray ionization (ESI-MS) or MALDI-TOF can measure the mass shift in the intact protein; each substitution of methionine by selenomethionine increases the protein's mass by approximately 47.9 Da.[4]

Application in Research: Metabolic Labeling of Proteins

The most prominent research application of L-SeMet is the production of selenomethionyl-labeled proteins for structural analysis.[3][4][19] This is achieved by exploiting the protein synthesis machinery of host expression systems.

Principle of Incorporation

The key to successful labeling is to inhibit the host cell's endogenous methionine biosynthesis pathway, forcing it to use the exogenously supplied L-SeMet for protein translation.[4] In prokaryotic systems like E. coli, this is often achieved by using a methionine auxotrophic strain or by adding a cocktail of amino acids that inhibit the enzymes of the methionine synthesis pathway.[20][21]

Experimental Protocols: Metabolic Labeling

Protocol for Labeling in E. coli [4][20][21]

-

Starter Culture: Inoculate a single colony of an E. coli strain (e.g., Rosetta) harboring the expression plasmid into M9 minimal medium. Grow overnight at 37°C.

-

Main Culture: Inoculate 1L of M9 minimal media with the overnight culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.5 - 0.6.

-

Inhibition: To inhibit methionine biosynthesis, add a specific amino acid mix (typically lysine, phenylalanine, threonine, isoleucine, leucine, and valine).

-

Labeling: After 15 minutes, add 60-120 mg of this compound powder to the culture.

-

Induction: Continue to grow the culture for another 15 minutes, then induce protein expression by adding IPTG (e.g., to a final concentration of 0.5-1 mM).

-

Harvest: Grow the culture for the optimal duration for the protein of interest (e.g., overnight at 18°C). Harvest the cells by centrifugation and store the pellet at -80°C.

Protocol for Labeling in Mammalian Cells (e.g., HEK293) [1][4]

-

Cell Culture: Grow cells expressing the protein of interest to 80-90% confluency in standard medium (e.g., DMEM with 10% FBS).

-

Methionine Depletion: Gently wash the cells with sterile PBS and replace the standard medium with methionine-free DMEM. Incubate for 12 hours.

-

Labeling: Replace the medium with fresh methionine-free DMEM supplemented with this compound (e.g., 60 mg/L) and 10% dialyzed fetal bovine serum.

-

Incubation and Harvest: Incubate the cells for 48-72 hours. Harvest the cells (for intracellular proteins) or the conditioned medium (for secreted proteins) for purification.

Purification of SeMet-Labeled Proteins

SeMet-labeled proteins can often be purified using the same protocols as their native counterparts, but care must be taken as they can be more susceptible to oxidation.[4]

-

Affinity Chromatography: This is a highly effective first step, especially for tagged proteins (e.g., His-tagged proteins using Ni-NTA resin).[19][22] The protein is bound to the resin and then eluted with a competitor like imidazole.[19]

-

Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net surface charge.[23][24] It is a valuable intermediate purification step.

-

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC is an excellent final "polishing" step to separate the protein of interest from aggregates and other contaminants based on size.[19]

Table 2: Typical Buffer Compositions for His-Tag Affinity Purification [19]

| Buffer Type | Composition | Purpose |

|---|---|---|

| Lysis Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, lysozyme, DNase I | Cell disruption and initial binding to resin |

| Wash Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT | Removal of non-specifically bound proteins |

| Elution Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT | Elution of the target His-tagged protein |

Note: The presence of a reducing agent like DTT is recommended in all buffers to prevent oxidation of the selenium atom.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. L-(+)-Selenomethionine - LKT Labs [lktlabs.com]

- 3. Selenomethionine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Preparation of Selenomethionine-containig proteins for phasing [cryst.bbk.ac.uk]

- 6. gnosisbylesaffre.com [gnosisbylesaffre.com]

- 7. Preparation method for selenomethionine - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN106220539A - A kind of preparation method of selenomethionine - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Fast chemical synthesis of [75Se]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. en.angelyeast.com [en.angelyeast.com]

- 13. wearefeel.com [wearefeel.com]

- 14. researchgate.net [researchgate.net]

- 15. CN101671704A - Method for preparing this compound by using enzyme separation method - Google Patents [patents.google.com]

- 16. An improved HPLC method for the investigation of this compound metabolism in rat gut contents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sami-sabinsagroup.com [sami-sabinsagroup.com]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. Crystallization of and selenomethionine phasing strategy for a SETMAR–DNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. timothyspringer.org [timothyspringer.org]

- 22. Purification, crystallization and preliminary X-ray diffraction data from selenomethionine glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. lcms.cz [lcms.cz]

- 24. harvardapparatus.com [harvardapparatus.com]

L-Selenomethionine: A Technical Guide to its Antioxidant Activity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Selenomethionine (L-SeMet), a naturally occurring organoselenium compound, is a pivotal dietary source of selenium.[1] Its significance in cellular defense against oxidative stress is well-documented, stemming from a dual mechanism of action.[2][3] L-SeMet not only directly scavenges reactive oxygen species (ROS) but also serves as a crucial precursor for the synthesis of various selenoproteins, which are potent enzymatic antioxidants.[1][2] This technical guide provides an in-depth exploration of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, presenting experimental protocols for its evaluation, and illustrating the involved signaling pathways and workflows.

Mechanisms of Antioxidant Action

This compound exerts its protective effects against oxidative stress through several interconnected mechanisms:

-

Direct Radical Scavenging: The selenide motif within L-SeMet's structure allows it to directly interact with and neutralize harmful free radicals.[2] This intrinsic reactivity makes it an effective scavenger of various reactive oxygen species.[4]

-

Incorporation into Selenoproteins: L-SeMet serves as a primary precursor for the synthesis of selenocysteine (Sec), the 21st proteinogenic amino acid.[5] Sec is a critical component of the active site of numerous antioxidant enzymes known as selenoproteins.[5] Key selenoproteins in the antioxidant defense system include:

-

Glutathione Peroxidases (GPxs): These enzymes catalyze the reduction of hydrogen peroxide and organic hydroperoxides, thereby protecting cells from oxidative damage.[3][6] L-SeMet supplementation has been shown to increase GPx activity.[3][7]

-

Thioredoxin Reductases (TrxRs): These enzymes are essential for maintaining the reduced state of thioredoxin, which in turn regulates a multitude of cellular redox processes.[8]

-

-

Activation of the Nrf2-ARE Signaling Pathway: this compound has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[8][9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[10] Upon exposure to oxidative stress or in the presence of activators like L-SeMet, Nrf2 dissociates from Keap1 and translocates to the nucleus.[8][9] In the nucleus, Nrf2 binds to the ARE, leading to the transcriptional upregulation of a suite of antioxidant and detoxification genes, including those encoding for GPx, SOD, and CAT.[3][8][11]

Quantitative Data on Antioxidant Effects

The following tables summarize quantitative data from various studies investigating the antioxidant effects of this compound.

Table 1: Effect of this compound on Antioxidant Enzyme Activity

| Enzyme | Model System | L-SeMet Concentration/Dose | Change in Activity | Reference |

| Glutathione Peroxidase (GPx) | H9c2 cardiac myoblasts | ≥10 µM (24h) | Dose-dependent increase | [12] |

| Glutathione Peroxidase (GPx) | Rat liver, kidneys, heart | Oral administration (21 days) | 80%, 74%, 35% increase respectively | |

| Superoxide Dismutase (SOD) | Mouse liver | T-2 toxin-induced injury model | Upregulated expression | [3] |

| Catalase (CAT) | Mouse liver | T-2 toxin-induced injury model | Upregulated expression | [3] |

| Thioredoxin Reductase (TrxR) | IPEC-J2 cells | ZEN-induced oxidative stress model | Significantly increased | [8] |

Table 2: Effect of this compound on Oxidative Stress Markers

| Marker | Model System | L-SeMet Concentration/Dose | Change in Level | Reference |

| Reactive Oxygen Species (ROS) | IPEC-J2 cells | 50 ng/mL (with 20 µg/mL ZEN) | Significantly decreased | [8] |

| Malondialdehyde (MDA) | Rat heart and kidneys | Oral administration (14 days) | 40-60% decrease | |

| Malondialdehyde (MDA) | Rooster plasma, liver, kidney, testis | 0.5 mg/kg Se supplementation | Significantly reduced | [13] |

| Total Antioxidant Capacity (T-AOC) | IPEC-J2 cells | ZEN-induced oxidative stress model | Significantly increased | [8] |

Experimental Protocols

In Vitro Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[1][14]

Materials:

-

DPPH stock solution (e.g., 0.1 mM in methanol)

-

This compound stock solution

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Methanol or other suitable solvent

-

96-well microplate

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a series of dilutions of L-SeMet and the positive control in the chosen solvent.

-

In a 96-well plate, add a specific volume of the sample or standard solution to each well (e.g., 100 µL).

-

Add the DPPH working solution to each well (e.g., 100 µL).

-

Prepare a blank control containing the solvent instead of the sample.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[1]

-

Measure the absorbance at 517 nm.[1]

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[1]

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[1][15]

Materials:

-

ABTS stock solution (e.g., 7 mM in water)

-

Potassium persulfate solution (e.g., 2.45 mM in water)

-

This compound stock solution

-

Positive control (e.g., Trolox)

-

Ethanol or phosphate-buffered saline (PBS) for dilution

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1]

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[1]

-

Prepare a series of dilutions of L-SeMet and the positive control.

-

Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL sample + 190 µL ABTS•+ solution).

-

Prepare a blank control containing the solvent instead of the sample.

-

Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).[1]

-

Measure the absorbance at 734 nm.[1]

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[1]

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in the presence of a free radical generator.[16][17]

Materials:

-

Adherent cells (e.g., HepG2)

-

Black 96-well microplate with a clear bottom

-

DCFH-DA solution

-

This compound stock solution

-

Positive control (e.g., Quercetin)

-

Free radical initiator (e.g., AAPH or TBHP)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader

Protocol:

-

Seed cells in a black 96-well plate at an appropriate density and allow them to adhere overnight.

-

Remove the culture medium and treat the cells with various concentrations of L-SeMet or the positive control for a specific duration (e.g., 1 hour).

-

Wash the cells with PBS and then add the DCFH-DA solution. Incubate to allow the probe to be taken up by the cells.

-

Remove the DCFH-DA solution, wash the cells, and add the free radical initiator solution to induce ROS generation.[1]

-

Immediately place the plate in a fluorescence reader and measure the fluorescence emission (typically at ~535 nm) with excitation at ~485 nm every 5 minutes for 1 hour.[1]

-

Calculate the area under the curve (AUC) for the fluorescence kinetics.

-

The Cellular Antioxidant Activity is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.[1]

Measurement of Antioxidant Enzyme Activity

GPx activity is often measured indirectly by a coupled reaction with glutathione reductase (GR). The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.[12]

Materials:

-

Cell or tissue lysates

-

Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4, 5 mM EDTA)

-

Glutathione (GSH)

-

Glutathione Reductase (GR)

-

NADPH

-

Substrate (e.g., tert-butyl hydroperoxide)

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare cell or tissue lysates.

-

In a cuvette or microplate well, combine the reaction buffer, GSH, GR, and NADPH.

-

Add the cell or tissue lysate to the mixture.

-

Initiate the reaction by adding the substrate.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate GPx activity based on the rate of NADPH oxidation.

Measurement of Lipid Peroxidation (Malondialdehyde - MDA)

MDA is a common marker of lipid peroxidation and can be measured using the thiobarbituric acid reactive substances (TBARS) assay.

Materials:

-

Cell or tissue homogenates

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT) to prevent further oxidation

-

Spectrophotometer or fluorescence detector

Protocol:

-

Homogenize the cell or tissue sample.

-

Add TCA to precipitate proteins.

-

Centrifuge and collect the supernatant.

-

Add TBA solution to the supernatant and heat (e.g., 95°C for 60 minutes).

-

Cool the samples and measure the absorbance (e.g., at 532 nm) or fluorescence of the MDA-TBA adduct.

-

Quantify MDA levels using a standard curve.

Visualizations

Caption: Core antioxidant mechanisms of this compound.

Caption: L-SeMet activation of the Keap1-Nrf2-ARE pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Selenomethionine: A Pink Trojan Redox Horse with Implications in Aging and Various Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Selenium-Dependent Antioxidant Enzymes: Actions and Properties of Selenoproteins | MDPI [mdpi.com]

- 6. The antioxidant role of selenium and seleno-compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selenium-Enriched Foods Are More Effective at Increasing Glutathione Peroxidase (GPx) Activity Compared with Selenomethionine: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dthis compound Alleviates Oxidative Stress Induced by Zearalenone via Nrf2/Keap1 Signaling Pathway in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Assessing the Efficacy of Dietary Selenomethionine Supplementation in the Setting of Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dietary supplementation with selenomethionine enhances antioxidant capacity and selenoprotein gene expression in layer breeder roosters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. kamiyabiomedical.com [kamiyabiomedical.com]

- 17. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

An In-depth Technical Guide to Natural Sources of L-Selenomethionine for Laboratory Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary natural sources of L-selenomethionine (L-SeMet), with a focus on its production, extraction, and quantification for laboratory use. It is intended to serve as a practical resource for researchers requiring high-purity L-SeMet for applications such as protein structure determination, nutritional studies, and drug development.

Introduction to this compound

This compound is a naturally occurring amino acid where a selenium atom replaces the sulfur atom of methionine.[1] It is the predominant form of selenium found in many dietary sources, including Brazil nuts, cereal grains, soybeans, and legumes.[2] In biological systems, L-SeMet is readily absorbed and can be nonspecifically incorporated into proteins in place of methionine.[2][3] This characteristic makes it an invaluable tool in structural biology, particularly for X-ray crystallography, where the incorporated selenium can be used for single- and multiple-wavelength anomalous dispersion (SAD and MAD) phasing to solve protein structures.[4]

For laboratory applications, a consistent and high-purity source of L-SeMet is critical. While it can be found in various plants, the concentration is highly dependent on the selenium content of the soil, making them an unreliable source.[5] Consequently, selenium-enriched yeast, primarily Saccharomyces cerevisiae, has emerged as the most reliable and widely used natural source for producing substantial quantities of L-SeMet.[3]

Primary Natural Source: Selenium-Enriched Yeast

Saccharomyces cerevisiae is highly effective at absorbing inorganic selenium (e.g., sodium selenite) from a growth medium and metabolically converting it into organic forms, predominantly this compound.[6] The yeast cells incorporate the selenium into their proteome, making them a rich and bioavailable source of L-SeMet.[3][7]

The production of selenium-enriched yeast is a controlled fermentation process.[8] A specific yeast strain is selected for its ability to accumulate high levels of organic selenium. The yeast is cultured in a nutrient-rich medium, and an inorganic selenium source is gradually added.[6] The timing and amount of selenium added are critical; too little results in low incorporation, while too much can be toxic and inhibit yeast growth.[6]

Key Advantages of Yeast as a Source:

-

High Yield: Yeast can accumulate significant concentrations of L-SeMet.

-

Consistency: Controlled fermentation processes ensure batch-to-batch reliability.[6]

-

Bioavailability: L-SeMet produced in yeast is in a highly bioavailable organic form.[1]

Quantitative Data: this compound Content

The concentration of this compound in selenium-enriched yeast can vary depending on the yeast strain and production process. The following tables summarize reported quantitative data from various studies and commercial sources.

Table 1: this compound and Total Selenium Content in S. cerevisiae

| Yeast Strain / Product | L-SeMet Concentration (µg/g) | Total Se Concentration (µg/g) | L-SeMet as % of Total Se | Reference |

| Studied Yeast Material | 3256.9 ± 217.4 | 2064.6 ± 45.4 | ~63.9% | [9][10] |

| Isolate S18 | 2655 (ppm) | Not specified | Not specified | |

| Alkosel®R397 | > 1200 (ppm) | 2000 - 2400 (ppm) | ~60% | [8] |

| Hiyeast Product | > 2000 (ppm) | 2000 - 3000 (ppm) | ~60% | [6] |

| Fully Labeled Yeast | Up to 4940 | Not specified | >98% (of Met replaced) | [4] |

Table 2: this compound Content in Other Natural Sources

| Source | Typical Se Concentration | Notes | Reference |

| Green Tea Infusion | 12.5–17.3 µg/L | L-SeMet and its oxide corresponded to 46–63% of total extracted Se. | [11] |

| Brazil Nuts | Highest among dietary sources | Highly variable depending on soil content. | [5] |

| Cereal Grains, Soybeans | Variable | Depends on soil selenium levels. | [2] |

Experimental Protocols

This section provides detailed methodologies for the production of selenium-enriched yeast and the subsequent extraction and quantification of this compound.

This protocol is adapted from methodologies for producing fully SeMet-labeled yeast for structural biology applications.[4][12]

1. Media Preparation:

- Minimal Medium (SC-Met): Prepare a standard Synthetic Complete (SC) medium lacking methionine. For 1 liter, use 6.7 g Yeast Nitrogen Base without amino acids, 20 g glucose, and the appropriate amino acid drop-out mix lacking methionine.

- This compound Stock Solution: Prepare a 100 mM stock solution of this compound in sterile water and filter-sterilize.

- Additives: To limit oxidative stress, the medium can be supplemented with ascorbic acid and a minimal amount of cysteine (e.g., 5 µg/L).[4]

2. Yeast Culture and Labeling:

- Inoculate a 5 mL starter culture of SC-Met medium with the desired S. cerevisiae strain (e.g., BY4741). Grow overnight at 30°C with shaking.

- Use the starter culture to inoculate a larger volume (e.g., 1 L) of SC-Met medium to an initial OD₆₀₀ of ~0.1.

- Grow the culture at 30°C with vigorous shaking (250 rpm).

- When the culture reaches mid-log phase (OD₆₀₀ of 0.8-1.0), add the sterile L-SeMet stock solution to a final concentration of 50-100 mg/L.

- Continue to grow the culture for several hours (e.g., 4-6 hours) to allow for the incorporation of L-SeMet into newly synthesized proteins.

3. Harvesting:

- Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

- Wash the cell pellet twice with cold sterile water.

- The resulting cell pellet can be used immediately for extraction or stored at -80°C.

To quantify L-SeMet or purify it for use, it must first be liberated from the yeast proteins. This is typically achieved through acid or enzymatic hydrolysis.[9][13]

Method A: Acid Hydrolysis [9][10]

1. Materials:

- 6 M Hydrochloric Acid (HCl)

- Lyophilized selenium-enriched yeast powder

- Heating block or oven

2. Procedure:

- Weigh approximately 100-200 mg of lyophilized yeast into a hydrolysis tube.

- Add 5-10 mL of 6 M HCl.

- Seal the tube under a nitrogen or argon atmosphere to prevent oxidation.

- Heat at 110°C for 24 hours.

- After cooling, neutralize the hydrolysate with NaOH.

- Filter the resulting solution through a 0.22 µm filter to remove particulate matter. The filtrate is now ready for analysis.

- Note: Acid hydrolysis can lead to some degradation of L-SeMet. It liberates approximately 81% of the total selenium.[10]

Method B: Ultrasound-Assisted Enzymatic Hydrolysis [13]

1. Materials:

- Protease XIV from Streptomyces griseus

- 0.1 M Tris-HCl buffer, pH 7.5

- Ultrasonic bath

- Centrifuge

2. Procedure:

- Prepare a 10 mg/mL solution of Protease XIV in 0.1 M Tris-HCl buffer. This solvent was shown to yield a spike recovery of 102.3%.[13]

- Weigh approximately 0.2 g of the yeast sample into a centrifuge tube.

- Add 5 g of the Protease XIV solution.

- Sonicate the mixture in an ultrasonic bath at 37°C for 1 hour.

- Centrifuge the mixture at 8,000 rpm for 10 minutes. Collect the supernatant.

- Add another 5 g of the enzyme solution to the pellet and repeat the extraction process.

- Combine the supernatants from both extractions and filter through a 0.2 µm membrane. The sample is now ready for analysis.

- Note: This method is milder than acid hydrolysis and can achieve high recovery rates (e.g., 97.9%).[13]

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS) is the standard for accurate quantification.[9][11]

1. Instrumentation and Conditions (Example using HPLC-ICP-MS):

- HPLC System: A standard HPLC system with a suitable column. For separating L-SeMet from its oxidative products, a zwitterionic HILIC stationary phase can be effective.[11]

- Mobile Phase: An example mobile phase is Methanol/Water (85/15, v/v).[11]

- ICP-MS System: An ICP-MS instrument tuned for selenium detection (m/z 78 or 82).

- Standard: A certified this compound reference standard is required for calibration.[14][15]

2. Procedure:

- Prepare a calibration curve using the L-SeMet reference standard at several concentrations.

- Inject the prepared yeast hydrolysate (from Protocol 2) into the HPLC system.

- The L-SeMet is separated from other components on the column and flows into the ICP-MS.

- The ICP-MS atomizes and ionizes the sample, and the mass spectrometer detects the selenium ions.

- Quantify the L-SeMet in the sample by comparing the peak area from the selenium chromatogram to the calibration curve. Species-specific isotope dilution can be used for the most precise results.[9][10]

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for L-SeMet production and extraction from yeast.

Caption: Analytical workflow for L-SeMet quantification by HPLC-ICP-MS.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Selenomethionine - Wikipedia [en.wikipedia.org]

- 3. gnosisbylesaffre.com [gnosisbylesaffre.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. xtendlife.com [xtendlife.com]

- 6. hiyeast.com [hiyeast.com]

- 7. en.angelyeast.com [en.angelyeast.com]

- 8. Selenium yeast production | Engormix [en.engormix.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination of methionine and selenomethionine in selenium-enriched yeast by species-specific isotope dilution with liquid chromatography-mass spectrometry and inductively coupled plasma mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical Problems in Separation of Selenomethionine and Its Oxidative Product in HILIC HPLC | MDPI [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. sami-sabinsagroup.com [sami-sabinsagroup.com]

- 15. Preparation and certification of natural and 82Se-labelled selenomethionine reference materials - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

The Metabolic Odyssey of L-Selenomethionine in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Selenomethionine (SeMet), a naturally occurring selenoamino acid, is a primary dietary source of the essential micronutrient selenium.[1] Its structural similarity to the sulfur-containing amino acid L-methionine allows it to be readily absorbed and utilized by mammalian cells.[2] This guide provides a comprehensive technical overview of the metabolic fate of this compound within mammalian cells, detailing its journey from cellular uptake to its ultimate roles in protein synthesis and as a precursor for other vital selenocompounds. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering insights into the intricate pathways that govern selenium homeostasis and function.

Cellular Uptake and Initial Metabolism

This compound enters mammalian cells utilizing the same transport systems as L-methionine.[3] Once inside the cell, it enters the methionine metabolic pathway, where it can follow one of two primary fates: direct incorporation into proteins or conversion to other selenocompounds via the trans-sulfuration pathway.[1][4] The competition between this compound and L-methionine for these metabolic routes is a critical factor influencing its ultimate biological effects.[4]

Incorporation into Proteins

A significant portion of intracellular this compound is non-specifically incorporated into proteins in place of methionine.[1][5] This process is initiated by methionyl-tRNA synthetase, which recognizes and charges both L-methionine and this compound to their corresponding tRNA molecules (tRNAMet).[1] The resulting Selenomethionyl-tRNAMet is then utilized by the ribosomal machinery during protein translation, leading to the random substitution of methionine residues with selenomethionine.[1] This incorporation serves as a storage form of selenium in the body, with the selenium being released as the proteins are turned over.[6][7]

The efficiency of this compound incorporation can be substantial. Studies in mammalian cell cultures have shown that supplementation with SeMet can lead to over 84% incorporation in place of methionine.[8] Mass spectrometry analysis of proteins expressed in cell-free systems has confirmed over 95% substitution of methionine with selenomethionine.[9]

The Trans-sulfuration Pathway: A Gateway to Selenocysteine and Beyond

This compound that is not incorporated into proteins can be metabolized through the trans-sulfuration pathway, a crucial route for the synthesis of other essential sulfur and selenium-containing molecules.[4][10] This pathway facilitates the conversion of this compound into L-selenocysteine (Sec), the 21st proteinogenic amino acid, which is the form of selenium found at the active site of most selenoproteins.[11][12]

The key steps in this metabolic conversion are as follows:

-

Formation of S-adenosyl-L-selenomethionine (Se-AdoMet): this compound is first converted to Se-AdoMet by the enzyme methionine adenosyltransferase.[13]

-

Transmethylation and Formation of S-adenosyl-L-selenohomocysteine (Se-AdoHcy): Se-AdoMet participates in methylation reactions, donating its methyl group and forming Se-AdoHcy.[13]

-

Hydrolysis to L-Selenohomocysteine (SeHcy): Se-AdoHcy is then hydrolyzed to L-Selenohomocysteine.[4]

-

Conversion to Selenocysteine: L-Selenohomocysteine can be converted to L-selenocysteine.[4][14]

The selenocysteine synthesized through this pathway is then available for the highly regulated process of selenoprotein synthesis, where it is incorporated in response to a UGA codon, which normally signals translation termination.[12][15]

Quantitative Data on this compound Metabolism

The following tables summarize quantitative data from various studies on the metabolism of this compound in mammalian systems.

Table 1: Incorporation of this compound into Proteins

| Cell/System Type | SeMet Supplementation | % SeMet Incorporation | Reference |

| Mammalian Culture | Not specified | >84% | [8] |

| E. coli cell-free system | Not specified | >95% | [9] |

| Chang Liver Cells | 75Se-labeled SeMet | ~90% of incorporated 75Se remains as SeMet | [16] |

Table 2: Conversion of this compound to L-Selenocysteine

| Cell/System Type | SeMet Supplementation | % of Incorporated 75Se as SeCys | Reference |

| Chang Liver Cells | 75Se-labeled SeMet | <10% | [16] |

Table 3: Bioavailability and Excretion of this compound

| Organism | Supplementation | Absorption Rate | Urinary Excretion (% of dose at week 2) | Reference |

| Humans | 200 µg/d Se as SeMet | ~97% | 27% | [17][18] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the metabolic fate of this compound.

Cell Culture and Radiolabeling

-

Cell Lines: Chang liver cells, mouse myoblasts, and human fibroblasts have been utilized to study SeMet metabolism.[16]

-

Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM, EMEM) supplemented with fetal bovine serum.[19]

-

Radiolabeling: To trace the metabolic fate of SeMet, cells are often incubated with 75Se-labeled this compound.[16] This allows for the tracking of selenium as it is incorporated into proteins and converted to other metabolites.

Analysis of Protein Incorporation

-

Protein Hydrolysis: Following incubation with radiolabeled SeMet, cellular proteins are harvested and subjected to acid hydrolysis to break them down into their constituent amino acids.[16]

-

Chromatographic Separation: The resulting amino acid hydrolysates are then analyzed by chromatography (e.g., ion-exchange chromatography) to separate and quantify the amount of 75Se present as SeMet and SeCys.[16]

Selenium Speciation Analysis

-

Sample Preparation: Biological samples (cells, tissues, urine) are processed to extract selenium-containing compounds.

-

HPLC-ICP-MS: High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful technique for separating and quantifying different selenium species, such as SeMet, SeCys, and selenosugars.[20]

Genetically Encoded Fluorescent Probes

-

Principle: A genetically encoded fluorescent methionine oxidation probe can be used to measure the extent of SeMet incorporation into cellular proteins in living cells.[8]

-

Methodology: Cells are transfected with a plasmid encoding the fluorescent probe. The fluorescence properties of the probe change upon oxidation, and since SeMet is more readily oxidized than Met, the change in fluorescence can be correlated with the level of SeMet incorporation.[8] This method allows for single-cell analysis and high-throughput screening.[8]

Visualizing the Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows described in this guide.

Metabolic Fate of this compound

Caption: Metabolic pathways of this compound in mammalian cells.

Experimental Workflow for Studying SeMet Incorporation

Caption: Workflow for analyzing this compound incorporation.

Conclusion

The metabolism of this compound in mammalian cells is a multifaceted process with significant implications for selenium homeostasis, antioxidant defense, and overall cellular function. Its ability to be nonspecifically incorporated into proteins provides a reversible storage mechanism for selenium, while its conversion to selenocysteine via the trans-sulfuration pathway is essential for the synthesis of functionally active selenoproteins. Understanding these intricate metabolic pathways is crucial for researchers and clinicians working on selenium supplementation strategies, drug development, and the elucidation of selenium's role in health and disease. The methodologies and data presented in this guide offer a foundational resource for further investigation into this vital area of nutritional biochemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Trans-sulfuration Pathway Seleno-amino Acids Are Mediators of Selenomethionine Toxicity in Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selenomethionine - Wikipedia [en.wikipedia.org]

- 6. Selenomethionine: a review of its nutritional significance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The nutritional significance, metabolism and toxicology of selenomethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selenomethionine incorporation in proteins of individual mammalian cells determined with a genetically encoded fluorescent sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selenomethionine incorporation into a protein by cell-free synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Selenocysteine - Wikipedia [en.wikipedia.org]

- 13. Metabolism, cellular actions, and cytotoxicity of selenomethionine in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. L-Selenohomocysteine: one-step synthesis from this compound and kinetic analysis as substrate for methionine synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism and regulation of selenoprotein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of selenomethionine and effects of interacting compounds by mammalian cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Selenium Kinetics in Humans Change Following 2 Years of Supplementation With Selenomethionine [frontiersin.org]

- 18. Long-term supplementation with selenate and selenomethionine: urinary excretion by New Zealand women | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 19. Evaluation of Selenomethionine Entrapped in Nanoparticles for Oral Supplementation Using In Vitro, Ex Vivo and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolic pathway for selenium in the body: speciation by HPLC-ICP MS with enriched Se - PubMed [pubmed.ncbi.nlm.nih.gov]

The Heavy Atom's Legacy: An In-depth Technical Guide to L-Selenomethionine in Structural Biology

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of L-selenomethionine (L-SeMet) into protein X-ray crystallography marked a paradigm shift in structural biology, providing a robust and widely applicable solution to the formidable "phase problem." By replacing methionine residues with their selenium-containing counterpart, researchers gained the ability to introduce heavy atoms with unique X-ray scattering properties into proteins with minimal structural perturbation. This guide delves into the discovery, history, and core principles of this compound's use, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their structural determination endeavors. The anomalous scattering signal from selenium atoms, harnessed through Multi-wavelength Anomalous Dispersion (MAD) and Single-wavelength Anomalous Dispersion (SAD) phasing, has been instrumental in elucidating the three-dimensional structures of countless proteins, thereby accelerating advancements in both fundamental biological understanding and rational drug design.

Discovery and Historical Context: A New Phase in Crystallography

The journey of this compound in protein crystallography is intrinsically linked to the development of methods to overcome the phase problem, a central challenge in converting X-ray diffraction patterns into a three-dimensional electron density map. While the concept of anomalous scattering had been understood for decades, its practical application for macromolecules was hindered by the need for suitable heavy-atom derivatives.

A watershed moment arrived in 1990 with the seminal work of Wayne A. Hendrickson, Joseph R. Horton, and David M. LeMaster.[1] Their research demonstrated the successful and highly efficient incorporation of this compound into recombinant proteins expressed in Escherichia coli.[1] They showed that L-SeMet could replace methionine with remarkable efficiency and that the resulting selenated proteins crystallized isomorphously with their native counterparts.[1] This breakthrough provided a general and reliable method for introducing anomalous scatterers into proteins, paving the way for the widespread adoption of MAD phasing.[1][2] The development of MAD, pioneered by Wayne Hendrickson, was a critical complementary advance that fully unlocked the potential of selenomethionine-labeled proteins.[3][4]

Prior to this, in 1957, Cohen and Cowie had discovered that a methionine-auxotrophic strain of E. coli could grow in a medium where selenomethionine replaced methionine.[5] However, it was the convergence of recombinant DNA technology, the refinement of MAD phasing techniques, and the accessibility of synchrotron radiation sources that propelled this compound to the forefront of structural biology.[6][7] The selenium K-absorption edge at approximately 0.979 Å (12.66 keV) is readily accessible at most synchrotron beamlines, making it an ideal choice for MAD experiments.[1][6]

Core Principles: Harnessing the Anomalous Signal of Selenium